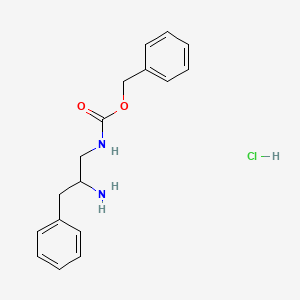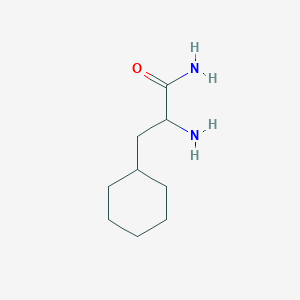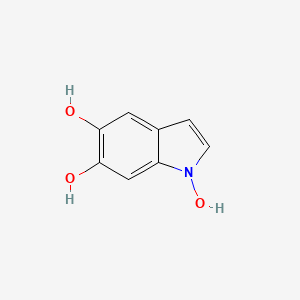
N-Cbz-2-amino-3-phenylpropylamine HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Cbz-2-amino-3-phenylpropylamine hydrochloride is a chemical compound with the molecular formula C17H21ClN2O2 and a molecular weight of 320.82 . . This compound is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-Cbz-2-amino-3-phenylpropylamine hydrochloride can be synthesized through various synthetic routes. One common method involves the reaction of 2-amino-3-phenylpropylamine with benzyl chloroformate (Cbz-Cl) in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature . The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of N-Cbz-2-amino-3-phenylpropylamine hydrochloride may involve large-scale batch reactions using similar reagents and conditions as described above. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, solvent, and reaction time .
Análisis De Reacciones Químicas
Types of Reactions
N-Cbz-2-amino-3-phenylpropylamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to remove the Cbz protecting group.
Oxidation Reactions: The phenyl group can undergo oxidation under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Reagents such as alkyl halides and bases like sodium hydride.
Reduction Reactions: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Substitution Reactions: Substituted derivatives of the original compound.
Reduction Reactions: 2-amino-3-phenylpropylamine.
Oxidation Reactions: Oxidized derivatives of the phenyl group.
Aplicaciones Científicas De Investigación
N-Cbz-2-amino-3-phenylpropylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amino acids.
Biology: Employed in the synthesis of peptides and other biologically active molecules.
Medicine: Investigated for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of fine chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of N-Cbz-2-amino-3-phenylpropylamine hydrochloride involves its ability to act as a protecting group for amino acids. The Cbz group (carbobenzyloxy) protects the amino group from unwanted reactions during synthetic processes. The compound can be selectively deprotected under mild conditions, allowing for the synthesis of complex molecules .
Comparación Con Compuestos Similares
Similar Compounds
N-Boc-2-amino-3-phenylpropylamine: Similar protecting group (Boc) but different deprotection conditions.
N-Fmoc-2-amino-3-phenylpropylamine: Uses Fmoc as the protecting group, which is removed under basic conditions.
N-Ac-2-amino-3-phenylpropylamine: Acetyl group as the protecting group, removed under acidic conditions.
Uniqueness
N-Cbz-2-amino-3-phenylpropylamine hydrochloride is unique due to its specific protecting group (Cbz) and its stability under various reaction conditions. This makes it particularly useful in multi-step organic synthesis where selective protection and deprotection are required .
Propiedades
Fórmula molecular |
C17H21ClN2O2 |
|---|---|
Peso molecular |
320.8 g/mol |
Nombre IUPAC |
benzyl N-(2-amino-3-phenylpropyl)carbamate;hydrochloride |
InChI |
InChI=1S/C17H20N2O2.ClH/c18-16(11-14-7-3-1-4-8-14)12-19-17(20)21-13-15-9-5-2-6-10-15;/h1-10,16H,11-13,18H2,(H,19,20);1H |
Clave InChI |
FOBOCAFPIJZDMG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC(CNC(=O)OCC2=CC=CC=C2)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![5-(5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-methyl-1H-pyrrole-2-carboxylic acid](/img/structure/B13036631.png)
![7-Aminothieno[2,3-c]pyridine-3-carboxylicacid](/img/structure/B13036632.png)


![(1S,2R)-1-Amino-1-[2-fluoro-4-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13036647.png)



